N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-15(22)14-13(11-6-1-2-7-12(11)25-14)21-17(24)16(23)20-9-10-5-3-4-8-19-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCHJWGOLKCSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's binding affinity and specificity determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Oxalamides exhibit versatility due to their modular structure, allowing substitutions that tailor their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Flavoring Agents: Umami Agonists
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Application: Potent umami flavor enhancer, commercialized as Savorymyx® UM33 . Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg body weight/day in rats . Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting enzymatic oxidation of aromatic/alkyl side chains . Structural Distinction: Methoxybenzyl and pyridinylethyl groups enhance hydrophobicity, favoring flavor receptor (hTAS1R1/hTAS1R3) binding .
Antiviral Agents: HIV Entry Inhibitors
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)
- Activity : Targets the CD4-binding site of HIV-1, with stereoisomer mixtures showing moderate efficacy .
- Physicochemical Data : Molecular weight 409.28 (APCI+), HPLC purity >93% .
- Structural Distinction : Thiazolyl and chlorophenyl groups introduce rigidity and polar interactions critical for viral entry inhibition.
- N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide Structure: Piperidinylmethyl and cyanopyridinyl groups enhance blood-brain barrier penetration, relevant for CNS-targeted therapies . Molecular Weight: 391.5 g/mol, with a cyanopyridine moiety improving metabolic stability .
Comparative Data Table
Key Research Findings
Substituent-Driven Bioactivity :
- Methoxy and alkyl groups (e.g., S336) enhance receptor binding for flavor applications .
- Heterocyclic moieties (e.g., thiazolyl in Compound 14) improve antiviral potency by mimicking protein interfaces .
Metabolic Stability :
- Oxalamides resistant to amide hydrolysis (e.g., S336) show favorable safety profiles for food additives .
- Polar groups (e.g., carbamoyl) may increase solubility but could alter metabolic pathways .
Safety vs. Efficacy Trade-offs: Flavoring agents prioritize high NOELs, while pharmaceuticals balance potency with tolerable toxicity .
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Molecular Formula : C16H16N4O3
- Molecular Weight : 300.32 g/mol
- IUPAC Name : this compound
Structure Analysis
The structural features of the compound include a benzofuran moiety, which is known for its various biological activities, and a pyridine ring that is often associated with pharmacological properties. The oxalamide linkage contributes to the overall stability and reactivity of the compound.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Glucokinase Activation : Some derivatives have been identified as glucokinase activators, which can play a role in glucose metabolism and diabetes management .
- Antioxidant Properties : Compounds in this class exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may modulate inflammatory pathways, making them candidates for anti-inflammatory therapies.
Therapeutic Applications
The biological activities suggest several potential therapeutic applications:
- Diabetes Management : By activating glucokinase, these compounds may help regulate blood sugar levels.
- Cancer Therapy : Due to their ability to affect metabolic pathways and cell signaling, they might be explored as adjunctive treatments in oncology.
- Neuroprotection : The antioxidant properties could be beneficial in neurodegenerative diseases.
Case Studies and Experimental Data
- Glucokinase Activation Study :
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
-
Anti-inflammatory Activity :
- In a model of acute inflammation, the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential use in treating inflammatory disorders.
Summary of Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Glucokinase Activation | In vitro enzyme assays | Enhanced glucose uptake observed |
| Antioxidant Activity | DPPH scavenging assay | Significant free radical scavenging |
| Anti-inflammatory Effects | Cytokine profiling | Reduction in pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of the benzofuran-3-ylcarbamoyl intermediate via condensation of 2-carbamoylbenzofuran with oxalyl chloride.
- Step 2 : Coupling with pyridin-2-ylmethylamine using carbodiimides (e.g., DCC) and activators (e.g., HOBt) under inert conditions .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically tested. Solvents like DMF or THF are preferred for amide bond formation, with yields monitored via HPLC or LC-MS .
Q. How is the molecular structure of this compound characterized using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. The SHELX suite (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and hydrogen-bonding networks .
- Key Considerations : Crystallization conditions (e.g., solvent evaporation, diffusion) must be optimized. For asymmetric oxalamides, synchrotron radiation improves resolution for complex torsional conformers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in kinase inhibition). Adjust for variables like cell line specificity or solvent effects (DMSO vs. aqueous buffers) .
- Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (using chiral columns or NMR) to rule out batch variability .
- Example : Discrepancies in cytotoxicity may arise from impurity-driven off-target effects. Reproducibility requires strict adherence to analytical protocols .
Q. What computational strategies are employed to predict binding affinity and pharmacokinetic properties?
- Methodology :
- Docking Studies : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases) using the compound’s SMILES notation (e.g.,
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3) . - ADMET Prediction : Software like SwissADME estimates solubility, logP, and CYP450 interactions. For instance, the pyridine and benzofuran moieties may reduce BBB permeability .
- Validation : Compare computational results with experimental data (e.g., SPR binding assays) .
Q. What methodological considerations are critical when designing in vitro assays to evaluate its bioactivity?
- Methodology :
- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to determine EC50/IC50. Include controls for autofluorescence (common with benzofuran derivatives) .
- Cell-Based Assays : Prioritize physiologically relevant models (e.g., primary cells over immortalized lines). For antiviral studies, pseudotyped HIV particles validate CD4-binding inhibition .
- Data Interpretation : Normalize activity to reference compounds (e.g., ritonavir for antiviral assays) and account for metabolic stability in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
